2-Amino-6-methyl-4-nitrophenol
Overview
Description
2-Amino-6-methyl-4-nitrophenol is an aromatic compound with the molecular formula C7H8N2O3 It is a derivative of nitrophenol, characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-6-methyl-4-nitrophenol typically involves the nitration of 2-Amino-6-methylphenol. The nitration process introduces a nitro group into the aromatic ring. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
For industrial production, the process involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal. This method offers advantages such as milder reaction conditions, high yield, and minimal byproduct formation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of catalysts such as ferric chloride hexahydrate.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic reagents under controlled conditions.
Major Products Formed
Reduction: Formation of 2,6-diaminophenol.
Oxidation: Formation of quinones and other oxidized derivatives.
Substitution: Formation of various substituted phenols and anilines.
Scientific Research Applications
2-Amino-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-nitrophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrophenol
- 4-Amino-2-nitrophenol
- 2-Amino-6-methylphenol
- 2,4-Dinitrophenol
- 2,4,6-Trinitrophenol (Picric Acid)
Uniqueness
Its methyl group further differentiates it from other nitrophenol derivatives, influencing its physical and chemical properties .
Properties
IUPAC Name |
2-amino-6-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMBLPBTZZZSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211703 | |
Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-03-8 | |
Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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